Topological Polar Surface Area (TPSA) Difference Distinguishes Target from Non-Oxo Analog
The ε-ketone group of 6-(1H-imidazol-1-yl)-6-oxohexanoic acid contributes an additional hydrogen-bond-accepting oxygen absent in the non-oxo analog 6-(1H-imidazol-1-yl)hexanoic acid (CAS 68887-66-1). This results in a calculated TPSA of 72.19 Ų for the target compound . While the exact TPSA of the non-oxo analog is not reported in reference databases, the structural difference corresponds to a predicted TPSA increase of approximately 20–25 Ų (one carbonyl oxygen), which can shift predicted oral bioavailability and blood-brain barrier penetration scores in computational ADME models.
est. Δ +20–25 Ų vs non-oxo
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 72.19 Ų |
| Comparator Or Baseline | 6-(1H-Imidazol-1-yl)hexanoic acid (CAS 68887-66-1); TPSA value not available in reference databases, but structurally lacks one carbonyl oxygen, implying a lower TPSA by approximately 20–25 Ų. |
| Quantified Difference | Estimated ΔTPSA ≈ 20–25 Ų (calculated difference based on one additional H-bond-accepting carbonyl oxygen). |
| Conditions | Calculated values from chemical structure using standard algorithms (ChemSrc database). |
Why This Matters
TPSA differences on the order of 20 Ų can alter predicted membrane permeability and oral absorption, making the target compound a functionally distinct tool for probing hydrogen-bonding contributions in SAR campaigns.
